Methyl 4-hydroxy-3,3-dimethylbutanoate
Overview
Description
Methyl 4-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 3,3-dimethyl-4-hydroxybutanoic acid. This compound is of interest due to its unique structural features, which include a hydroxyl group and a methyl ester functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethyl-4-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 3,3-dimethyl-4-hydroxybutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3,3-dimethyl-4-oxobutanoic acid or 3,3-dimethyl-4-oxobutanone.
Reduction: Formation of 3,3-dimethyl-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-4-hydroxybutanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The hydroxyl and ester functional groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
- Methyl 3-hydroxy-3-methylbutanoate
- Methyl 4-hydroxybutanoate
- Ethyl 3-hydroxy-3-methylbutanoate
Comparison: Methyl 4-hydroxy-3,3-dimethylbutanoate is unique due to the presence of two methyl groups at the 3-position, which provides steric hindrance and affects its reactivity compared to similar compounds. This structural feature can influence its chemical behavior and make it a valuable intermediate in specific synthetic applications.
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 4-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-8)4-6(9)10-3/h8H,4-5H2,1-3H3 |
InChI Key |
USFSJBKOJRCRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OC)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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